1-Isopropyl-3-p-tolyltriazene
Overview
Description
1-Isopropyl-3-p-tolyltriazene is a chemical compound with the molecular formula C10H15N3 . It is used for esterification . The compound appears as a white to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-3-p-tolyltriazene is represented by the formula C10H15N3 . This indicates that the compound consists of 10 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
1-Isopropyl-3-p-tolyltriazene is a solid at 20 degrees Celsius . It has a melting point range of 35.0 to 38.0 degrees Celsius . The compound is soluble in ether . Its molecular weight is 177.25 .Scientific Research Applications
Esterification of Acids
- Application : 1-Methyl-3-p-tolyltriazene, a related compound to 1-Isopropyl-3-p-tolyltriazene, has been used in the esterification of acids. This process involves diazotization and coupling reactions, crucial in organic synthesis (White et al., 2003).
Tautomerism Studies
- Chemical Behavior : Triazenes like 1-Isopropyl-3-p-tolyltriazene exhibit interesting tautomeric behaviors. Studies have shown that these compounds with electron-withdrawing substituents can exist in a state of tautomeric equilibrium, which is significant in understanding their chemical reactivity and stability (Vaughan, 1977).
Chelate Formation
- Analytical Chemistry : Research has explored the formation of chelates with metals like palladium, copper, nickel, zinc, and manganese using compounds similar to 1-Isopropyl-3-p-tolyltriazene. This is important in the development of analytical methods and the study of metal interactions in various chemical contexts (Purohit & Sogani, 1964).
Kinetic Studies
- Thermolysis : The kinetics of the decomposition of 3-methyl-1-p-tolyltriazene, a compound structurally related to 1-Isopropyl-3-p-tolyltriazene, have been investigated. Understanding the kinetic parameters of such decompositions is crucial in fields like material science and reaction engineering (Vaughan & Liu, 1981).
Spectrophotometric Analysis
- Application in Mo VI Determination : 1-Isopropyl-3-p-tolyltriazene analogs have been used in the spectrophotometric determination of molybdenum(VI), demonstrating their utility in analytical chemistry for the detection and quantification of specific metal ions (Babel et al., 2004).
Reaction Solvent Studies
- Solvent Effects : The effects of different solvents on the reactions of compounds like 1-Isopropyl-3-p-tolyltriazene have been studied. Such research is fundamental in optimizing reaction conditions in synthetic chemistry (Isaacs & Rannala, 1974).
Safety And Hazards
This compound is heat sensitive and may cause a fire when heated . It is recommended to store it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
properties
IUPAC Name |
4-methyl-N-(propan-2-yldiazenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(2)11-13-12-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDYKCPGMDASQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515294 | |
Record name | (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-p-tolyltriazene | |
CAS RN |
50707-41-0 | |
Record name | (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.